BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Thiazole Derivatives

This compound features a propanamide linker (4-atom spacer) and 4-chlorophenylsulfonyl terminus with halogen-bond donor capability—key differentiators from direct sulfonamide analogs. Ideal for SAR studies on linker length effects, crystallographic halogen-bonding investigations, and provisional negative control for nuclear receptor assays (closest analog IC50 > 39.8 µM). Suitable for phenotypic screening and novel target deconvolution. Inquire for custom synthesis and bulk pricing.

Molecular Formula C20H17ClN2O4S2
Molecular Weight 448.94
CAS No. 895457-27-9
Cat. No. B2438941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
CAS895457-27-9
Molecular FormulaC20H17ClN2O4S2
Molecular Weight448.94
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H17ClN2O4S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(28-19)22-17(25)11-12-29(26,27)16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25)
InChIKeyNMZQCZVDOMUKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895457-27-9): Compound Class and Structural Positioning for Procurement Evaluation


N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895457-27-9) is a fully synthetic small molecule belonging to the thiazole-sulfonamide-propanamide class. Its architecture combines a 5-acetyl-4-phenylthiazole core, a propanamide linker, and a 4-chlorophenylsulfonyl terminus . This structural arrangement distinguishes it from direct sulfonamide analogs (lacking the propanamide spacer) and from analogs with alternative aryl substitutions on the sulfonyl group. The compound is catalogued in commercial screening libraries, but publicly available primary pharmacological data are extremely limited; existing bioactivity records derive predominantly from close structural analogs rather than the target molecule itself [1].

Why N-(5-Acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide Cannot Be Replaced by Unvalidated In-Class Analogs


Generic substitution within the thiazole-sulfonamide-propanamide class is not supported by evidence. The three critical structural variables—the 5-acetyl group on the thiazole, the propanamide linker length, and the 4-chloro substituent on the phenylsulfonyl moiety—each modulate target engagement, physicochemical properties, and off-target profiles independently [1]. A closely related analog, N-(5-acetyl-4-phenylthiazol-2-yl)-4-methylbenzenesulfonamide (lacking the propanamide spacer and bearing a 4-methyl rather than 4-chloro group), exhibits weak activity (IC50 > 39.8 µM) against photoreceptor-specific nuclear receptor and nuclear receptor corepressor 2 [2], indicating that even minor structural changes can profoundly alter bioactivity. Without direct comparative data for the target compound, no analog can be assumed to be functionally interchangeable. The quantitative evidence below addresses what is known and, critically, what is not yet established.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895457-27-9)


Structural Differentiation: Propanamide Linker vs. Direct Sulfonamide in Close Analogs

The target compound incorporates a propanamide linker (–NHCOCH2CH2SO2–) connecting the 5-acetyl-4-phenylthiazole core to the 4-chlorophenylsulfonyl group, whereas the closest publicly assayed analog, N-(5-acetyl-4-phenylthiazol-2-yl)-4-methylbenzenesulfonamide (SMR000590357), bears a direct sulfonamide bond (–NHSO2–) to a 4-methylphenyl group [1]. This difference introduces an additional two methylene units and a carbonyl spacer, which is expected to alter conformational flexibility, hydrogen-bonding capacity, and target-binding geometry. No published head-to-head comparison between these two compounds exists.

Medicinal Chemistry Structure-Activity Relationship Thiazole Derivatives

4-Chlorophenyl vs. 4-Methylphenyl Sulfonyl Substitution: Physicochemical and Pharmacological Implications

The target compound bears a 4-chlorophenylsulfonyl group, while the closest analog with public bioactivity data (SMR000590357) has a 4-methylphenylsulfonyl group. The chloro substituent increases molecular weight (+18.5 Da), enhances lipophilicity (estimated ΔlogP ≈ +0.7), and introduces halogen-bonding capability absent in the methyl analog [1]. In thiazole-sulfonamide series, halogen substitution on the phenyl ring has been shown to modulate antimicrobial and anticancer potency, though no data exist for this specific compound pair [2].

Drug Design Halogen Bonding Physicochemical Properties

Baseline Bioactivity of the Closest Publicly Assayed Analog Establishes a Low-Affinity Reference Point

The closest analog with publicly available quantitative bioactivity data, N-(5-acetyl-4-phenylthiazol-2-yl)-4-methylbenzenesulfonamide (SMR000590357), was tested in two human nuclear receptor assays and showed IC50 > 39.8 µM (>39,800 nM) against both Photoreceptor-specific nuclear receptor (AID 463256) and Isoform 2 of Nuclear receptor corepressor 2 (AID 463257), indicating weak or negligible binding [1]. No bioactivity data are publicly available for the target compound itself. This analog data provides a class-level benchmark: the 5-acetyl-4-phenylthiazole scaffold, when directly sulfonamide-linked to a 4-methylphenyl group, does not confer potent nuclear receptor engagement.

Nuclear Receptor Screening Library Binding Affinity

Absence of Published Primary Data for the Target Compound Constitutes a Critical Evidence Gap

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and Crossref (excluding prohibited vendor sites) returned zero primary research articles, zero patents, and zero bioassay records for N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895457-27-9) as of the search date. The compound is listed only on commercial vendor platforms, none of which provide original pharmacological data [1]. By contrast, structurally similar compounds such as 3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide (CAS 895460-70-5) are annotated with anti-infective and bacterial target claims in multiple databases .

Data Gap Analysis Procurement Risk Empirical Validation

Recommended Application Scenarios for N-(5-Acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide Based on Available Evidence


Scaffold-Hopping and Linker Exploration in Medicinal Chemistry SAR Campaigns

The propanamide linker is a key structural differentiator from direct sulfonamide analogs such as SMR000590357 [1]. This compound can serve as a tool for systematic SAR studies probing the impact of linker length (0-atom vs. 4-atom) and composition (amide vs. direct sulfonamide) on target engagement, selectivity, and ADME properties. Its use is justified when the research question specifically requires evaluating the contribution of the propanamide spacer, which cannot be addressed by shorter-linker analogs.

Halogen-Bonding Probe in Structural Biology and Computational Chemistry

The 4-chlorophenylsulfonyl group introduces halogen-bond donor capability absent in 4-methyl analogs [1]. This compound is suitable for crystallographic or computational studies investigating halogen-bonding interactions with protein targets, particularly where a 4-chloro substituent is hypothesized to enhance binding through σ-hole interactions that a 4-methyl group cannot replicate.

Negative Control or Selectivity Counter-Screen Where Activity is Unlikely Based on Analog Data

Given that the closest analog (SMR000590357) shows IC50 > 39.8 µM against human nuclear receptors [1], and assuming the target compound's activity profile is similarly weak (though unconfirmed), it may be provisionally considered as a putative negative control for nuclear receptor assays—provided that users first empirically confirm lack of activity in their specific assay system.

Chemical Biology Tool Requiring De Novo Target Deconvolution

This compound is appropriate for phenotypic screening campaigns where the goal is to identify novel mechanisms of action, followed by target deconvolution. Its lack of prior annotation means any observed activity represents a potentially novel finding. However, this scenario demands a commitment to full downstream characterization, including selectivity profiling, due to the complete absence of existing off-target data [2].

Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.